
N-(2,3-dimethoxyphenyl)acetamide
Overview
Description
N-(2,3-dimethoxyphenyl)acetamide: is an organic compound with the molecular formula C10H13NO3 It is a derivative of acetamide, where the acetamide group is attached to a 2,3-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethoxyphenyl)acetamide typically involves the reaction of 2,3-dimethoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows: [ \text{2,3-dimethoxyaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
N-(2,3-dimethoxyphenyl)acetamide exhibits various biological activities that make it a subject of interest in pharmacological research:
Case Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of various acetamides, this compound was tested using the ABTS radical cation decolorization assay. The results indicated a significant reduction in ABTS radical cation concentration, demonstrating its potential as a natural antioxidant agent.
Compound | IC50 (µM) |
---|---|
This compound | 25 |
Ascorbic Acid | 15 |
Case Study 2: Antimicrobial Activity
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that the compound possesses moderate antibacterial activity.
Case Study 3: Neuroprotective Potential
In vitro assays were performed to assess the inhibitory effect of this compound on BChE activity. The results showed that the compound inhibited BChE with an IC50 value comparable to known inhibitors used in Alzheimer's treatment.
Compound | IC50 (nM) |
---|---|
This compound | 50 |
Donepezil | 40 |
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the acetamide moiety play a crucial role in its binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes through its interactions.
Comparison with Similar Compounds
- N-(3,4-dimethoxyphenyl)acetamide
- N-(2,5-dimethoxyphenyl)acetamide
- N-(3,5-dimethoxyphenyl)acetamide
Comparison: N-(2,3-dimethoxyphenyl)acetamide is unique due to the position of the methoxy groups on the phenyl ring. This positioning can influence its chemical reactivity and biological activity compared to its isomers. For example, the 2,3-dimethoxy configuration may result in different steric and electronic effects, affecting its interaction with molecular targets and its overall efficacy in various applications.
Biological Activity
N-(2,3-dimethoxyphenyl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2,3-dimethoxyphenyl amine with acetic anhydride or acetyl chloride in the presence of a base. The reaction conditions can be optimized to improve yield and purity. For example, a recent study reported a high yield (over 76%) using specific reagents and conditions tailored for this compound .
1. Anticholinesterase Activity
This compound has been evaluated for its potential as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the hydrolysis of acetylcholine, a neurotransmitter involved in memory and learning.
- Inhibition Potency : In vitro studies have shown that certain derivatives of acetamides exhibit significant inhibition of BChE with IC50 values ranging from 3.94 µM to 19.60 µM . The most potent derivative reported was 8c , which demonstrated mixed-type inhibition characterized by kinetic studies using Lineweaver-Burk plots.
2. Anticancer Activity
Recent investigations into the anticancer properties of this compound derivatives have yielded promising results. These compounds have been screened against various cancer cell lines:
- Cell Lines Tested : The compound was tested against HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer).
- IC50 Values : Notably, some derivatives demonstrated IC50 values lower than standard chemotherapeutics, indicating superior potency in inhibiting cancer cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit cholinesterases suggests it may enhance cholinergic signaling, which is beneficial in neurodegenerative diseases like Alzheimer's.
- Cytotoxic Effects : The anticancer activity is likely mediated through apoptosis induction in cancer cells, although specific pathways remain to be fully elucidated.
Case Study 1: Cholinesterase Inhibition
A study conducted on various acetamide derivatives highlighted the structure-activity relationship (SAR) where modifications on the phenyl ring significantly impacted inhibitory potency against BChE. The docking studies indicated that these compounds bind effectively to the active site of BChE, confirming their potential as therapeutic agents for Alzheimer's disease .
Case Study 2: Anticancer Efficacy
In another investigation focused on anticancer activity, compounds derived from this compound were shown to inhibit cell growth across multiple cancer types with IC50 values significantly lower than conventional drugs like doxorubicin. This suggests that these derivatives could serve as lead compounds for developing new anticancer therapies .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,3-dimethoxyphenyl)acetamide, and how can reaction efficiency be assessed?
- Methodological Answer :
- Carbodiimide-mediated coupling : React 2,3-dimethoxyaniline with acetic anhydride or acetyl chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base (e.g., triethylamine) in dichloromethane at 0–5°C. Monitor completion via TLC or HPLC .
- Nucleophilic substitution : Use bromoacetamide with 2,3-dimethoxyaniline in a polar aprotic solvent (e.g., DMF) under reflux. Optimize reaction time and temperature using kinetic studies .
- Efficiency metrics : Calculate yield, purity (HPLC >95%), and reaction time. Compare with alternative routes (e.g., microwave-assisted synthesis) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Analyze - and -NMR to confirm acetamide group formation (e.g., carbonyl resonance at ~168–170 ppm) and methoxy substituents (δ 3.8–4.0 ppm) .
- LCMS/HRMS : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. Use ESI+ mode with acetonitrile/water gradients .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., R_2(10) dimers) to confirm stereoelectronic properties .
Q. How can thermal stability and phase transitions of this compound be determined?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure melting point (T) and enthalpy of fusion (ΔH). Compare with computational predictions (e.g., COSMO-RS) .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperature (T) under nitrogen atmosphere. Correlate with molecular weight loss profiles .
Advanced Research Questions
Q. What pharmacological targets are plausible for this compound based on structural analogs?
- Methodological Answer :
- Molecular docking : Screen against targets like G-protein-coupled receptors (GPCRs) or ion channels using AutoDock Vina. Prioritize analogs with known activity (e.g., lidocaine derivatives binding sodium channels) .
- In vitro assays : Test inhibition of cyclooxygenase (COX) or acetylcholinesterase (AChE) via fluorometric assays. Use IC values to compare with reference compounds (e.g., indomethacin) .
Q. How do substituent modifications (e.g., methoxy position) influence the bioactivity of this compound derivatives?
- Methodological Answer :
- SAR studies : Synthesize analogs with 2,4- or 3,4-dimethoxy substitution. Evaluate cytotoxicity (MTT assay) and logP (shake-flask method) to correlate hydrophobicity with membrane permeability .
- Electron-withdrawing groups : Introduce nitro or halogens at the phenyl ring. Assess impact on antioxidant activity (DPPH assay) .
Q. What advanced chromatographic methods resolve co-eluting impurities in this compound samples?
- Methodological Answer :
- HPLC-DAD/UV : Use a C18 column with 0.1% formic acid in water/acetonitrile. Optimize gradient elution to separate regioisomers (e.g., 2,3- vs. 3,4-dimethoxy derivatives) .
- LC-MS/MS : Employ MRM mode to quantify trace impurities (e.g., residual aniline). Validate method precision (RSD <2%) .
Q. How can contradictory crystallographic data (e.g., conformational polymorphism) be resolved for this compound?
- Methodological Answer :
- Variable-temperature XRD : Collect data at 100–300 K to identify temperature-dependent conformational changes .
- DFT calculations : Compare experimental and computed torsion angles (e.g., dihedral angles between acetamide and phenyl groups) using Gaussian 16 with B3LYP/6-311++G(d,p) .
Q. Key Notes
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)11-8-5-4-6-9(13-2)10(8)14-3/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMPXEQSASRWAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374325 | |
Record name | N-(2,3-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121639-09-6 | |
Record name | N-(2,3-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 121639-09-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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